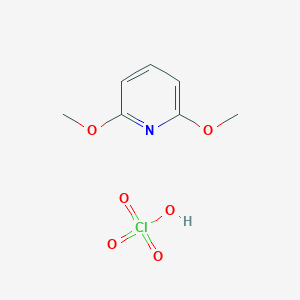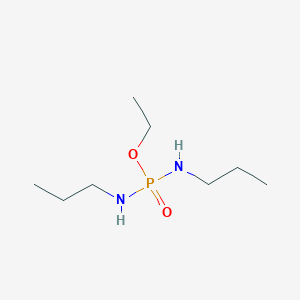
Ethyl N,N'-dipropylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N,N’-dipropylphosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N,N’-dipropylphosphorodiamidate can be achieved through several methods. One common approach involves the reaction of ethyl phosphorodiamidate with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of ethyl N,N’-dipropylphosphorodiamidate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N,N’-dipropylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of substituted phosphorodiamidates .
Applications De Recherche Scientifique
Ethyl N,N’-dipropylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl N,N’-dipropylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethyl N,N’-dipropylphosphorodiamidate include:
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Phosphoramidates: A class of compounds with similar structural features and chemical properties.
Uniqueness
Ethyl N,N’-dipropylphosphorodiamidate is unique due to its specific combination of ethyl and propyl groups attached to the phosphorodiamidate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
64402-70-6 |
|---|---|
Formule moléculaire |
C8H21N2O2P |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
N-[ethoxy(propylamino)phosphoryl]propan-1-amine |
InChI |
InChI=1S/C8H21N2O2P/c1-4-7-9-13(11,12-6-3)10-8-5-2/h4-8H2,1-3H3,(H2,9,10,11) |
Clé InChI |
JHWQKIQQUJOZCP-UHFFFAOYSA-N |
SMILES canonique |
CCCNP(=O)(NCCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


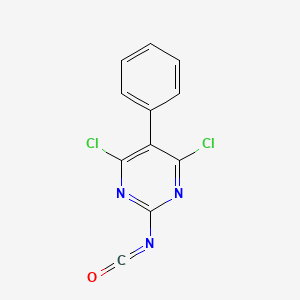

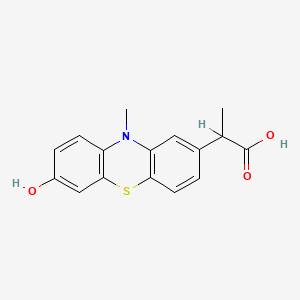
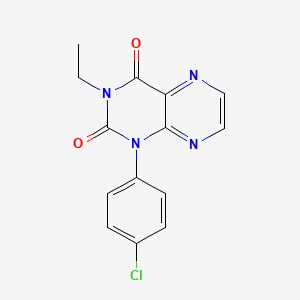

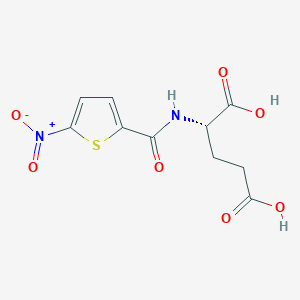
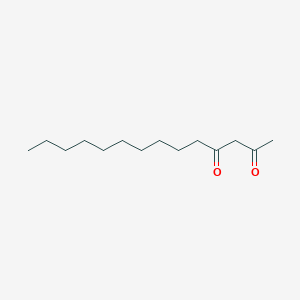
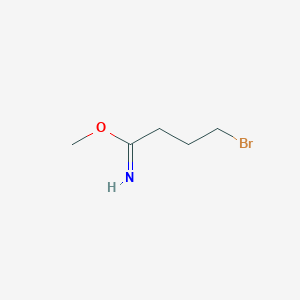

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

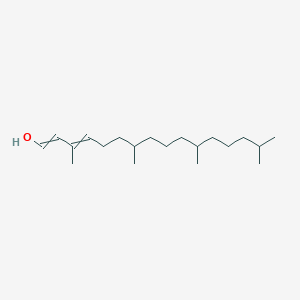
![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
